molecular formula C8H4BrN3 B1454389 8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1221791-93-0

8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B1454389
CAS No.: 1221791-93-0
M. Wt: 222.04 g/mol
InChI Key: DWOXNHVFPVGULV-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 8th position and a cyano group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination . The reaction conditions often involve the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) for the bromination step .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while cyclization reactions can produce fused polycyclic compounds .

Mechanism of Action

The mechanism of action of 8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include inhibition of specific enzymes or modulation of receptor activity .

Properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-3-6(4-10)5-12-2-1-11-8(7)12/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOXNHVFPVGULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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